molecular formula C18H18ClNO3 B12797843 8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride CAS No. 25782-06-3

8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride

Cat. No.: B12797843
CAS No.: 25782-06-3
M. Wt: 331.8 g/mol
InChI Key: ZICMBMKLCREFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is of interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride typically involves a Mannich reaction, which is a well-known method for introducing an aminoalkyl moiety by electrophilic substitution. The reaction involves the use of formaldehyde, an amine, and a compound with an active hydrogen atom. The process is carried out under mild conditions, usually at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted flavones, quinones, and reduced derivatives, each with distinct biological activities .

Scientific Research Applications

8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride is unique due to its specific aminoalkyl substitution, which enhances its biological activity and potential therapeutic applications compared to other flavonoids .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

25782-06-3

Molecular Formula

C18H18ClNO3

Molecular Weight

331.8 g/mol

IUPAC Name

(7-methoxy-3-methyl-4-oxo-2-phenylchromen-8-yl)methylazanium;chloride

InChI

InChI=1S/C18H17NO3.ClH/c1-11-16(20)13-8-9-15(21-2)14(10-19)18(13)22-17(11)12-6-4-3-5-7-12;/h3-9H,10,19H2,1-2H3;1H

InChI Key

ZICMBMKLCREFMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2C[NH3+])OC)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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